molecular formula C13H9NO2S B2855550 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1897771-31-1

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2855550
CAS No.: 1897771-31-1
M. Wt: 243.28
InChI Key: JKORJPYOGIVWCG-UHFFFAOYSA-N
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Description

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that combines the structural features of both benzothiophene and pyrrole Benzothiophene is known for its presence in various biologically active molecules, while pyrrole is a fundamental building block in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the benzothiophene ring followed by the construction of the pyrrole ring. One common method includes the use of coupling reactions and electrophilic cyclization reactions . For instance, the reaction of 2-bromothiophene with an appropriate pyrrole precursor under palladium-catalyzed conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure .

Scientific Research Applications

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKORJPYOGIVWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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